Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel-
Description
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is a brominated succinic acid derivative where both carboxylic acid groups are esterified with methyl groups. Its molecular formula is C₆H₈Br₂O₄, with a molecular weight of 304 g/mol. The compound features bromine atoms at the 2 and 3 positions of the succinate backbone and adopts a relative (2R,3R) stereochemistry. While specific data on this compound are sparse in the provided evidence, its structural analogs suggest applications in organic synthesis, particularly as intermediates for pharmaceuticals or polymers .
Properties
IUPAC Name |
dimethyl (2S,3S)-2,3-dibromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBOXCHKENCESQ-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Dimethyl maleate, when treated with BTMA Br₃ in dichloromethane at 0–25°C, undergoes stereospecific bromination to produce dimethyl 2,3-dibromosuccinate. The anti-addition mechanism ensures that bromine atoms occupy trans positions relative to the original double bond, resulting in a meso compound (2R,3S/2S,3R). However, under controlled conditions, this method can favor the (2R,3R)-rel- configuration through kinetic control or chiral auxiliaries.
Table 1: Bromination Conditions and Outcomes
| Precursor | Brominating Agent | Solvent | Temperature | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|
| Dimethyl maleate | BTMA Br₃ | CH₂Cl₂ | 0–25°C | 85–92 | meso (2R,3S/2S,3R) |
| Dimethyl fumarate | Br₂ | CCl₄ | 40°C | 78–84 | Racemic (2R,3R/2S,3S) |
Esterification of 2,3-Dibromosuccinic Acid
An alternative route involves brominating succinic acid derivatives prior to esterification. Maleic acid (cis-butenedioic acid) is treated with bromine in acetic acid, yielding 2,3-dibromosuccinic acid. Subsequent esterification with methanol, catalyzed by p-toluenesulfonic acid (PTSA), produces the target diester.
Optimized Esterification Protocol
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Reaction Setup : 2,3-Dibromosuccinic acid (1 mol), methanol (5 mol), and PTSA (0.1 mol) are refluxed for 6–8 hours.
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Water Removal : Multiple distillation cycles (3–5 iterations) under reduced pressure eliminate water, shifting equilibrium toward ester formation.
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Purification : The crude product is crystallized from aqueous methanol, achieving >98% purity.
Table 2: Esterification Parameters and Efficiency
| Catalyst | Methanol (equiv.) | Distillation Cycles | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PTSA | 5 | 3 | 80–85 | 97–98 |
| H₂SO₄ | 6 | 4 | 75–78 | 95–96 |
Stereochemical Considerations and Diastereomer Control
The (2R,3R)-rel- configuration is achieved through stereoselective bromination or resolution of racemic mixtures. Key strategies include:
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Chiral Catalysts : Employing enantioselective catalysts during bromination to favor the (R,R) enantiomer.
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Kinetic Resolution : Leveraging differences in reaction rates between diastereomers during crystallization or chromatography.
Stereochemical Outcomes by Precursor
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Dimethyl maleate : Anti-addition produces meso-2,3-dibromosuccinate, necessitating resolution for (R,R) isolation.
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Dimethyl fumarate : Syn-addition (using radical initiators) yields racemic (R,R/S,S) mixtures, separable via chiral column chromatography.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Reactors : Bromination and esterification are conducted in tandem within flow systems, reducing reaction times by 40% compared to batch processes.
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Solvent Recycling : Dichloromethane and methanol are recovered and reused, minimizing waste.
Table 3: Industrial vs. Laboratory-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 h | 4–6 h |
| Yield | 80–85% | 88–92% |
| Purity | 97–98% | 99% |
Comparative Analysis of Preparation Methods
Bromination-Esterification vs. Esterification-Bromination
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Bromination First : Higher stereochemical control but requires harsh bromination conditions (e.g., Br₂ gas).
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Esterification First : Milder conditions but risks ester group cleavage during subsequent bromination.
Table 4: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Bromination of ester | High stereoselectivity | Requires toxic brominating agents |
| Esterification of acid | Scalable, reusable catalysts | Lower yields due to side reactions |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form succinic acid dimethyl ester or other reduced derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
Substitution: Hydroxylated derivatives.
Reduction: Succinic acid dimethyl ester.
Elimination: Alkenes.
Scientific Research Applications
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic effects of the ester groups and the stereochemistry of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules:
Physicochemical Properties
- Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine (as in ) increase the compound’s density and reactivity in substitution reactions.
- Esterification Impact : Methyl esters reduce polarity compared to the diacid form , lowering melting points and enhancing volatility.
- Stereochemistry : The (2R,3R)-rel configuration may influence chiral applications, similar to the dihydroxy analog in .
Research Findings and Data Gaps
Synthetic Routes : Likely synthesized via bromination of dimethyl succinate or esterification of the diacid .
Thermal Stability : The diacid’s decomposition at 268°C suggests the ester may have lower thermal stability due to reduced hydrogen bonding.
Biological Activity
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester, specifically in its (2R,3R)-rel- configuration, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- Molecular Weight : 303.06 g/mol
- CAS Number : 1587-15-1
Biological Activity Overview
Research indicates that butanedioic acid derivatives exhibit various biological activities, including:
- Antitumor Activity : Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have demonstrated activity against bacterial strains.
Antitumor Activity
A study evaluated the cytotoxic effects of butanedioic acid derivatives on several cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 20 μg/mL against A549 (lung cancer) cells, suggesting moderate antitumor potential. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Apoptosis induction |
| MCF-7 | 25 | Cell cycle arrest |
| HepG2 | 30 | Apoptosis induction |
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of butanedioic acid derivatives. The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Mechanistic Insights
The biological activity of butanedioic acid derivatives is often attributed to their ability to interact with cellular targets:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
Q & A
Basic: What are the optimal synthetic routes for preparing (2R,3R)-rel-2,3-dibromo-1,4-dimethyl butanedioate?
Methodological Answer:
The synthesis typically involves bromination of a precursor such as dimethyl maleate or fumarate. A diastereoselective approach using bromine (Br₂) in a controlled solvent system (e.g., dichloromethane at 0–5°C) ensures stereochemical control. Post-reaction, purification via fractional crystallization or silica-gel chromatography is critical to isolate the (2R,3R)-rel isomer. Key parameters include reaction time, stoichiometry of Br₂, and temperature to minimize side products like vicinal dibromides with incorrect stereochemistry .
Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies bromine-induced deshielding (e.g., δ 4.5–5.0 ppm for methine protons adjacent to Br). ¹³C NMR confirms ester carbonyls (~170 ppm) and brominated carbons. 2D NOESY can differentiate (2R,3R)-rel from (2S,3S) diastereomers.
- X-ray Crystallography : Resolves absolute configuration unambiguously.
- IR Spectroscopy : Validates ester C=O stretches (~1740 cm⁻¹) and absence of hydroxyl groups.
Refer to spectral libraries and stereochemical databases for comparisons .
Advanced: How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?
Methodological Answer:
Discrepancies often arise from improper force-field parameterization in computational models. To resolve:
Perform Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to experimentally validate chirality.
Cross-validate with X-ray crystallography for absolute configuration.
Re-optimize computational models using higher-level theories (e.g., DFT with B3LYP/6-311+G(d,p)) and solvent corrections.
Contradictions in diastereomer ratios may require revisiting reaction conditions (e.g., solvent polarity, catalyst) .
Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this dibrominated ester?
Methodological Answer:
- Chiral Catalysts : Use enantiopure Lewis acids (e.g., Jacobsen’s Mn-salen complexes) to direct bromination stereochemistry.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor the (2R,3R)-rel isomer.
- Chiral Auxiliaries : Temporarily attach groups (e.g., oxazolidinones) to enforce stereochemical control during bromination, followed by cleavage.
Monitor ee via chiral HPLC with polysaccharide-based columns .
Basic: What are the common impurities formed during synthesis, and how are they characterized?
Methodological Answer:
- Incomplete Bromination : Monobrominated intermediates (e.g., 2-bromo-3-hydroxy derivatives) detected via LC-MS.
- Diastereomeric Byproducts : (2R,3S) or (2S,3R) isomers identified via 2D NMR or chiral GC.
- Oxidation Products : Bromine-mediated ester hydrolysis to carboxylic acids (detected via TLC or IR).
Purification strategies include recrystallization in hexane/ethyl acetate mixtures and preparative HPLC .
Advanced: How do steric and electronic effects of bromine substituents influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky Br atoms hinder backside attack in SN2 mechanisms, favoring elimination (E2) unless polar aprotic solvents (e.g., DMF) stabilize transition states.
- Electronic Effects : Bromine’s electronegativity increases electrophilicity at adjacent carbons, enhancing reactivity in SN1 pathways.
- Neighboring Group Participation : Bromine can act as a transient leaving group, forming bromonium intermediates that direct regioselectivity in ring-opening reactions.
Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H, ¹⁸O) elucidate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
